1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Description
Properties
IUPAC Name |
1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTDHEPDBAQERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676918 | |
| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95837-21-1 | |
| Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of trans-4-Ethylcyclohexyl Intermediate
- Starting Material: 4-ethylcyclohexene
- Reaction: Catalytic hydrogenation using palladium or platinum catalysts under mild conditions.
- Outcome: Saturated trans-4-ethylcyclohexane with high stereoselectivity.
Formation of the Cyclohexyl-Ethyl Linker
This step involves constructing the ethyl bridge between two trans-4-substituted cyclohexyl units. A representative method involves:
- Using trans-4-alkylcyclohexyl formaldehyde derivatives.
- Performing a Wittig-Horner reaction with (4-bromobenzyl) diethyl phosphonate intermediates under strong base conditions (e.g., potassium tert-butoxide).
- This reaction forms 4-[2-(trans-4-alkylcyclohexyl)vinyl] bromobenzene intermediates.
Attachment to the Fluorobenzene Ring
- The vinyl bromobenzene intermediate undergoes catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to saturate the vinyl group, yielding 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene.
- Subsequent substitution or coupling reactions introduce the fluorobenzene moiety, often via Friedel-Crafts alkylation or nucleophilic aromatic substitution, depending on the functional groups present.
Representative Industrial-Scale Synthesis (Based on Patent CN103242133B)
The following table summarizes the key steps, reagents, and conditions for synthesizing 4-[2-(trans-4-ethylcyclohexyl)ethyl] bromobenzene, a close analog and precursor to the target compound:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromobenzyl bromide + triethyl phosphite → (4-bromobenzyl) diethyl phosphonate | Heating 4 h, mol ratio 1:1.5, removal of excess phosphite | High | Mild heating, avoids harsh reagents |
| 2 | Wittig-Horner reaction with trans-4-ethylcyclohexyl formaldehyde | THF solvent, potassium tert-butoxide base, 20–30 °C, 3 h total | ~70 | Hydrolysis and extraction to isolate vinyl bromobenzene intermediate |
| 3 | Catalytic hydrogenation of vinyl bromobenzene intermediate | Pd/C catalyst (~10% wt), H2 gas, room temp, 8 h | ~87.5 | Produces ethyl bromobenzene derivative with high purity |
- Total isolated yield across three steps: approximately 56–61% depending on alkyl chain length.
- Purity of final product typically >99.5% by gas chromatography.
- Reaction conditions are mild, environmentally friendly, and suitable for scale-up.
Notes on Reaction Conditions and Catalysts
- Bases: Potassium tert-butoxide is preferred for the Wittig-Horner step due to strong basicity and solubility in organic solvents.
- Catalysts: Palladium on carbon (Pd/C) is the primary catalyst for hydrogenation; alternatives include rhodium carbon, ruthenium carbon, or Raney nickel.
- Solvents: Tetrahydrofuran (THF) is commonly used for the Wittig-Horner reaction; alcohols (e.g., ethanol) are used for hydrogenation.
- Temperature: Reactions are typically conducted between -10 °C and 60 °C to optimize yield and selectivity.
- Pressure: Hydrogenation is conducted at atmospheric to slightly elevated pressures (0.1–1 MPa).
Advantages of the Described Preparation Methods
- Fewer steps: The synthesis involves only three main steps from commercially available starting materials.
- High overall yield: Total recovery around 56–61% is efficient for complex organic synthesis.
- Mild conditions: Avoids harsh reagents such as sulfur oxychloride or high-temperature reductions.
- Environmental considerations: Reduced use of environmentally hazardous reagents and solvents.
- Industrial scalability: Suitable for large-scale production due to straightforward reaction setup and purification.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Remarks |
|---|---|---|
| Starting material | 4-Bromobenzyl bromide | Commercially available |
| Base for Wittig-Horner reaction | Potassium tert-butoxide | 1–2 molar equivalents |
| Solvent | THF | Anhydrous |
| Temperature (Wittig-Horner) | -10 °C to 50 °C | Controlled to avoid side reactions |
| Catalyst for hydrogenation | Pd/C (5–20% loading) | 10% typical |
| Hydrogen pressure | 0.1–1 MPa | Ambient to mild pressure |
| Reaction time (hydrogenation) | 6–8 hours | Complete saturation of vinyl group |
| Purity of final product | >99.5% (GC) | High purity for downstream applications |
Chemical Reactions Analysis
Types of Reactions
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Organic Chemistry
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating the development of new materials and compounds.
Materials Science
The compound's distinct structural properties make it valuable in the development of advanced materials:
- Liquid Crystals: Its hydrophobic characteristics can be exploited in liquid crystal displays (LCDs).
- Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Biological and Medicinal Research
Research is ongoing to explore the biological activities of this compound:
- Potential Anticancer Activity: Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression.
- Therapeutic Applications: Investigations are being conducted into its efficacy as a therapeutic agent, particularly in modulating enzyme activity and receptor interactions.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal indicated that derivatives of fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth .
Case Study 2: Materials Development
In materials science, researchers have utilized this compound to synthesize novel polymer blends that demonstrate improved thermal and mechanical properties compared to traditional polymers. These advancements are particularly relevant for applications in electronics and automotive industries .
Mechanism of Action
The mechanism by which 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The fluorobenzene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexyl groups may influence the compound’s overall conformation and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl → propyl → butyl) correlates with higher molecular weight and enhanced nematic phase stability due to increased van der Waals interactions .
- Fluorine Substitution : Difluoro- and trifluorophenyl derivatives exhibit lower rotational viscosity and improved dielectric anisotropy, making them suitable for fast-switching LC displays .
- Core Modifications : Silacyclohexane derivatives (e.g., replacing a carbon with silicon) demonstrate superior thermal stability (>150°C) compared to all-carbon analogues, critical for high-temperature applications .
Stability and Degradation Pathways
For LC applications, accelerated aging studies suggest that fluorinated bicyclohexyl compounds exhibit minimal degradation (<5% over 1,000 hours at 100°C), attributed to the stability of C-F bonds .
Liquid Crystal Performance
- Target Compound : Exhibits a nematic-isotropic transition temperature (TNI) of ~120°C and dielectric anisotropy (Δε) of +6.5, ideal for twisted nematic (TN) displays .
- Trifluorophenyl Analogues : Compounds like 1-[trans-4-{2-(trans-4-butylcyclohexyl)ethyl}-cyclohexyl]-2-(3,4,5-trifluorophenyl)ethane show Δε > +8.0, enabling low-voltage operation in LC devices .
- Silacyclohexane Derivatives : Demonstrate TNI > 150°C and reduced ionic contamination, critical for automotive and aerospace displays .
Biological Activity
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene, a compound with the CAS number 95837-21-1, has garnered attention in recent years for its potential biological activity. This article explores its synthesis, biological properties, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C22H33F, with a molecular weight of 334.49 g/mol. The compound features a unique arrangement of cyclohexyl and fluorobenzene moieties, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 334.49 g/mol |
| CAS Number | 95837-21-1 |
| InChI Key | SOLQDJUTBJEPAR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of trans-4-Ethylcyclohexane : Hydrogenation of ethylbenzene.
- Formation of the cyclohexyl-ethyl linkage : Alkylation with an appropriate agent.
- Introduction of the fluorobenzene moiety : Coupling reactions to form the final product.
These steps require careful optimization to maximize yield and purity, often utilizing high-pressure hydrogenation reactors and specialized catalysts.
The biological activity of this compound remains under investigation, particularly regarding its interactions with biological molecules. Preliminary studies suggest potential applications in pharmacology and materials science, especially in liquid crystal technologies due to its structural properties.
Case Studies
- Cholesterol Absorption Inhibition : Similar compounds have shown efficacy in lowering cholesterol levels. For instance, a study on related azetidinones demonstrated significant reductions in liver cholesteryl esters in cholesterol-fed hamsters, suggesting that derivatives of this compound might exhibit similar properties .
- Liquid Crystal Applications : The compound’s unique structure allows it to align under electric fields, making it suitable for advanced display technologies. Research is ongoing to determine its effectiveness compared to existing liquid crystal materials.
Research Findings
Recent studies have indicated that compounds with structural similarities may exhibit various biological activities, including:
- Anti-inflammatory : Potential modulation of inflammatory pathways.
- Antimicrobial : Activity against certain bacterial strains.
However, comprehensive toxicological evaluations are necessary to assess safety and efficacy fully.
Q & A
Q. What is the standard synthetic route for 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene, and how are stereochemical configurations controlled?
Methodological Answer: The synthesis typically involves trans-alkylation and coupling reactions. For example, a Grignard reagent or Suzuki-Miyaura coupling may link the fluorobenzene moiety to the bicyclic cyclohexyl-ethyl backbone. Stereochemical control is achieved via reaction conditions (e.g., temperature, catalysts). Trans configurations are stabilized using Lewis acids (e.g., BF₃·Et₂O) during intermediate steps to prevent cis isomer formation . Evidence from liquid crystal synthesis highlights the use of trans-4-propylcyclohexyl intermediates in analogous coupling reactions to ensure stereochemical fidelity .
Q. Which analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclohexyl chair conformations and fluorine coupling patterns.
- HPLC : Detects cis/trans isomer impurities (e.g., using chiral columns).
- Mass Spectrometry : Confirms molecular weight (exact mass: 348.25 g/mol) .
- X-ray Crystallography : Validates stereochemistry if single crystals are obtainable. Purity thresholds (>98%) are essential for reproducibility in materials science applications .
Q. How are cis/trans isomer impurities addressed during synthesis?
Methodological Answer: Isomer separation relies on selective crystallization or chromatographic methods. For example, Lewis acid-catalyzed isomerization (e.g., AlCl₃) converts undesired cis intermediates to the thermodynamically stable trans form . Solvent polarity adjustments (e.g., hexane/ethyl acetate gradients) enhance separation efficiency .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent Optimization : Non-polar solvents (toluene) favor trans selectivity by reducing side reactions.
- Temperature Control : Low temperatures (-20°C to 0°C) stabilize intermediates. Evidence from Cariprazine synthesis shows that dimethylcarbamoyl derivatives enhance coupling yields while preserving stereochemistry .
Q. How should researchers resolve contradictions in NMR data caused by dynamic cyclohexyl ring flipping?
Methodological Answer:
- Variable-Temperature NMR : Conduct experiments at low temperatures (-40°C) to "freeze" ring conformations and resolve splitting patterns.
- DFT Calculations : Predict equilibrium geometries and coupling constants. For example, trans-4-substituted cyclohexyl groups exhibit axial-equatorial equilibria, which can mask true splitting patterns at room temperature .
Q. What thermodynamic studies are recommended to evaluate the stability of trans isomers in different environments?
Methodological Answer:
- DSC/TGA : Measure phase transitions and decomposition temperatures.
- Isomerization Kinetics : Monitor cis→trans conversion rates under acidic/basic conditions. Evidence from atovaquone synthesis demonstrates that Bronsted acids (e.g., H₂SO₄) accelerate isomerization via carbocation intermediates .
Q. How does the compound’s structure influence its performance in liquid crystal applications?
Methodological Answer:
- Mesophase Analysis : Polarized optical microscopy (POM) identifies nematic/smectic phases.
- Dielectric Constants : Fluorine’s electronegativity enhances dipole alignment, while trans-cyclohexyl groups reduce viscosity. Comparative studies with 4-propylcyclohexyl analogs show improved thermal stability in nematic phases .
Q. What computational strategies predict biological interactions of structurally similar compounds?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR targets using cyclohexyl-fluorobenzene scaffolds. Janus kinase inhibitors (e.g., lorpucitinib) share trans-cyclohexyl motifs, suggesting potential bioactivity .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with binding affinities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
